molecular formula C14H19N3O9 B1312963 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide CAS No. 65864-60-0

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide

Cat. No. B1312963
CAS RN: 65864-60-0
M. Wt: 373.32 g/mol
InChI Key: NHNYHKRWHCWHAJ-PEBLQZBPSA-N
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Description

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is a significant compound used in biomedicine for its role in the development of glycoconjugates . It serves as a reliable precursor for synthesizing azide-labeled carbohydrates, which are extensively utilized in bioorthogonal chemistry and glycobiology research .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-acetyl-α-d-mannopyranosyl azide has been described in the literature . It was obtained in high yields from the corresponding pentaacetate and azidotrimethylsilane (TMSN3) by a Lewis acid-catalyzed reaction . The synthesis was carried out using a SnCl4-catalyzed reaction in CH2Cl2 .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is C14H19N3O9 . The InChI Key is NHNYHKRWHCWHAJ-PEBLQZBPSA-N . The compound belongs to the category of Carbohydrates, Nucleosides & Nucleotides .


Chemical Reactions Analysis

The azido function in 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide usually serves as a latent amino group and therefore azido glycosides represent key intermediates in the synthesis of corresponding glycosyl amino acids . Another useful application of azido glycosides has been highlighted by the use of the CuI-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction to efficiently afford various N-glycosyl-triazole .


Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is 373.32 . The compound is a monosaccharide and belongs to the category of Carbohydrates, Nucleosides & Nucleotides .

Scientific Research Applications

Synthesis and Chemical Properties

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide has been explored in various synthetic applications. One study focused on its role in synthesizing 2-azido-2-deoxy-?-mannose and 2-azido-2-deoxy-?-mannuronsäure, highlighting its utility in constructing bacterial polysaccharide sequences (Paulsen, 1985). Another research demonstrated its use in creating monodeoxyfluorinated methyl and 4-nitrophenyl α-d-mannobiosides, showcasing its versatility in carbohydrate chemistry (Khan, Jain, Abbas, & Matta, 1990).

Biomedical Applications

In the field of biomedicine, 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide has been used in the synthesis of glycopeptides and as a reference in structural elucidation of glycoproteins (Shaban & Jeanloz, 1972). Additionally, its derivatives have shown potential in inhibiting the growth of HeLa cells and hepatoma Bel-7402 cells, indicating its potential in cancer research (Zhang, Chen, Min, & Zhang, 2003).

Material Science and Nanotechnology

In material science, the compound has been used to functionalize single-walled carbon nanotubes, enabling their dispersion in water and expanding their potential applications (Leinonen, Pettersson, & Lajunen, 2011). This illustrates the compound's utility in nanotechnology and material sciences.

Future Directions

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is a vital compound used in biomedicine for its role in the development of glycoconjugates . Its use as a reliable precursor for synthesizing azide-labeled carbohydrates, which are extensively utilized in bioorthogonal chemistry and glycobiology research, suggests that it will continue to be an important compound in these fields .

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYHKRWHCWHAJ-PEBLQZBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428306
Record name (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide

CAS RN

65864-60-0
Record name (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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